molecular formula C17H13ClFN5S B252553 4-[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline

4-[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline

Cat. No. B252553
M. Wt: 373.8 g/mol
InChI Key: ZSZAZEHRZFDESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline is not fully understood. However, research has suggested that it works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to have antimicrobial and antifungal properties by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 4-[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline has low toxicity and does not cause significant damage to normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have antibacterial and antifungal effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline in lab experiments is its low toxicity and high selectivity towards cancer cells. However, its limited solubility in water can make it difficult to use in certain experiments. Its stability under different conditions also needs to be considered.

Future Directions

There are several future directions for the research on 4-[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for other diseases such as Parkinson's disease and multiple sclerosis. Further studies are also needed to fully understand its mechanism of action and its potential interactions with other drugs.
In conclusion, 4-[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline is a promising compound with potential applications in medicinal chemistry. Its low toxicity, selectivity towards cancer cells, and antimicrobial properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent for other diseases.

Synthesis Methods

The synthesis of 4-[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline involves the reaction of 3-chloro-4-fluoroaniline with 4-dimethylaminobenzaldehyde and 4-amino-5-mercapto-3H-1,2,4-triazole in the presence of acetic acid and acetic anhydride. The compound is then purified through column chromatography to obtain a pure product.

Scientific Research Applications

Research has shown that 4-[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline has potential applications in the field of medicinal chemistry. It has been studied for its anticancer, antimicrobial, and antifungal properties. Studies have also shown that it has potential as a therapeutic agent for the treatment of Alzheimer's disease.

properties

Product Name

4-[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline

Molecular Formula

C17H13ClFN5S

Molecular Weight

373.8 g/mol

IUPAC Name

4-[6-(3-chloro-4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline

InChI

InChI=1S/C17H13ClFN5S/c1-23(2)12-6-3-10(4-7-12)15-20-21-17-24(15)22-16(25-17)11-5-8-14(19)13(18)9-11/h3-9H,1-2H3

InChI Key

ZSZAZEHRZFDESF-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)F)Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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